

Application Note: Spectroscopic Characterization of 1,3-Bis(2-hydroxyethyl)urea

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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethyl)urea

Cat. No.: B094319

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Introduction

1,3-Bis(2-hydroxyethyl)urea is a chemical compound with applications in various fields, including as a modifier for urea-formaldehyde resins and as a plasticizer.[1] Its synthesis typically involves the condensation of urea with 2-aminoethanol.[2] Accurate characterization of the final product is crucial to ensure purity and confirm the successful synthesis of the desired molecular structure. This application note provides a detailed guide for the characterization of **1,3-Bis(2-hydroxyethyl)urea** using two powerful spectroscopic techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of these methods, provide step-by-step protocols for sample analysis, and offer a comprehensive interpretation of the resulting spectral data.

The Logic of Spectroscopic Analysis

The core principle behind spectroscopic characterization is the interaction of electromagnetic radiation with the molecule. Each technique provides a unique piece of the structural puzzle.

- Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups (e.g., O-H, N-H, C=O) absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An IR spectrum, therefore, acts as a "molecular fingerprint," revealing the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy focuses on the magnetic properties of atomic nuclei, primarily protons (^1H NMR) and carbon-13 (^{13}C NMR). When placed in a

strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The precise frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. This allows us to deduce the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

By combining the functional group information from IR spectroscopy with the detailed connectivity map from NMR spectroscopy, we can confidently elucidate and confirm the structure of **1,3-Bis(2-hydroxyethyl)urea**.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the target molecule's structure is paramount for predicting and interpreting its spectra.

Figure 1. Molecular Structure of **1,3-Bis(2-hydroxyethyl)urea**.

Based on this structure, we can anticipate the following key spectroscopic signals:

- IR Spectroscopy:
 - A broad O-H stretching band from the alcohol groups.
 - An N-H stretching band from the secondary amide groups.
 - A strong C=O stretching band from the urea carbonyl group.
 - C-N stretching bands.
 - C-O stretching bands from the alcohol groups.
 - C-H stretching and bending vibrations from the ethylene chains.
- ^1H NMR Spectroscopy:
 - A signal for the O-H protons of the alcohol groups.
 - A signal for the N-H protons of the amide groups.

- Two distinct signals for the methylene ($-\text{CH}_2-$) groups, likely appearing as triplets due to coupling with adjacent methylene groups.
- ^{13}C NMR Spectroscopy:
 - A signal for the carbonyl carbon ($\text{C}=\text{O}$).
 - Two signals for the carbons in the hydroxyethyl chains.

Experimental Protocols

Part 1: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,3-Bis(2-hydroxyethyl)urea**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental interferences.
- Place a small amount of the solid **1,3-Bis(2-hydroxyethyl)urea** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the connectivity of atoms in **1,3-Bis(2-hydroxyethyl)urea**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of the **1,3-Bis(2-hydroxyethyl)urea** sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or deuterium oxide (D_2O). DMSO- d_6 is often a good choice as it will allow for the observation of exchangeable protons (O-H and N-H).
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. In many modern spectrometers, the residual solvent peak can also be used for referencing.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.

1H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the 1H NMR spectrum. A standard pulse sequence is typically sufficient.
- Process the spectrum by applying a Fourier transform, phasing the spectrum, and integrating the signals.

^{13}C NMR Data Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- A larger number of scans will be required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Process the spectrum similarly to the ^1H spectrum.

Data Analysis and Interpretation

Infrared Spectrum Analysis

The IR spectrum of **1,3-Bis(2-hydroxyethyl)urea** will exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3500 - 3200	O-H Stretch	Alcohol	Broad, Strong
3400 - 3250	N-H Stretch	Secondary Amide	Medium
3000 - 2850	C-H Stretch	Alkane	Medium to Strong
1700 - 1630	C=O Stretch	Urea (Amide I)	Strong
1650 - 1580	N-H Bend	Secondary Amide (Amide II)	Medium
1320 - 1000	C-O Stretch	Alcohol	Strong
1250 - 1020	C-N Stretch	Amine/Amide	Medium

- The broadness of the O-H stretching band is a result of hydrogen bonding.[3]
- The C=O stretching frequency in ureas is typically lower than that of ketones or esters due to the resonance effect of the nitrogen lone pairs.[4]

NMR Spectra Analysis

The NMR spectra provide detailed structural information, confirming the connectivity of the atoms.

^1H NMR Spectrum (Expected Chemical Shifts in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.0	Triplet	2H	NH-CH ₂
~4.7	Triplet	2H	OH
~3.4	Quartet	4H	-CH ₂ -CH ₂ -OH
~3.1	Quartet	4H	-NH-CH ₂ -CH ₂ -

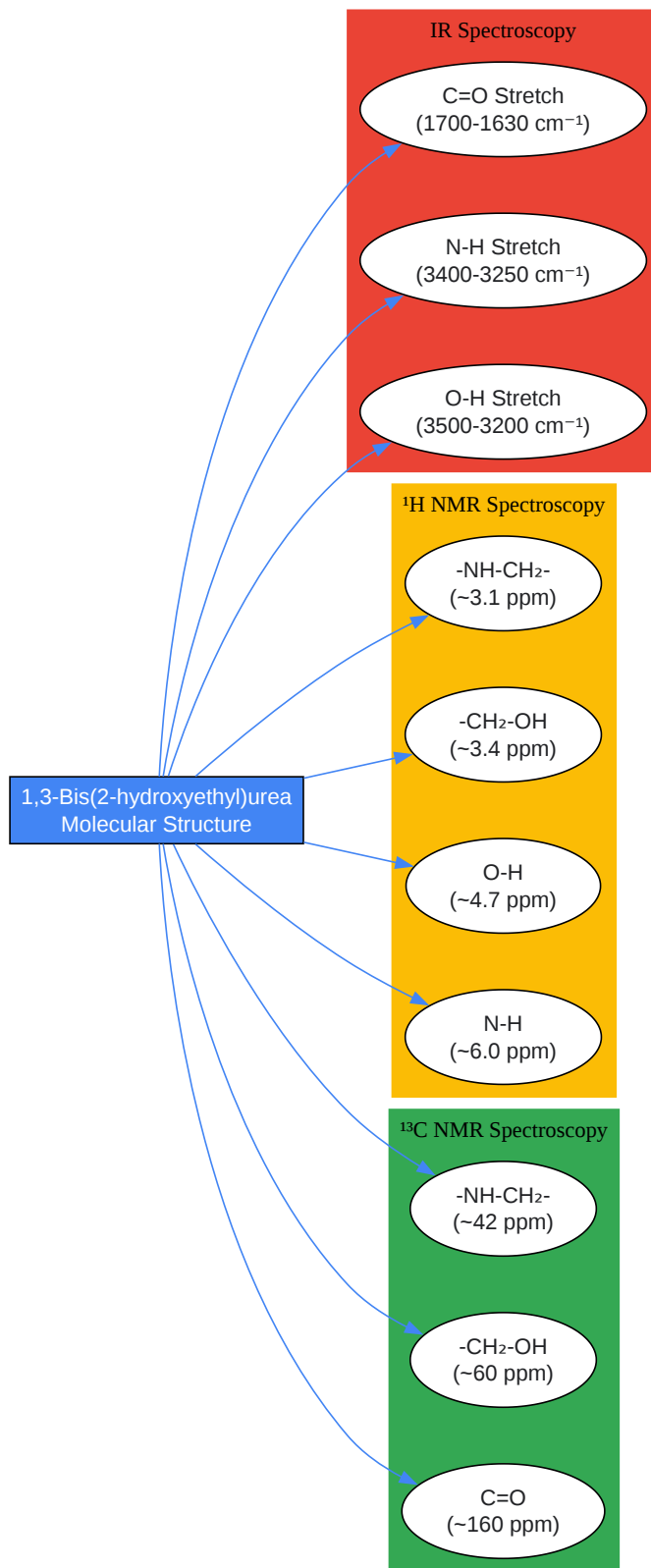
- The chemical shifts of protons attached to heteroatoms (O-H, N-H) can be variable and depend on factors like solvent and concentration.[5]
- The splitting patterns (multiplicity) are governed by the $n+1$ rule, where 'n' is the number of adjacent, non-equivalent protons.[6] For example, the -NH- protons are adjacent to a -CH₂- group (2 protons), so their signal is split into a triplet ($2+1=3$).

^{13}C NMR Spectrum (Expected Chemical Shifts)

Chemical Shift (δ , ppm)	Assignment
~160	C=O
~60	-CH ₂ -OH
~42	-NH-CH ₂ -

- The carbonyl carbon of the urea is significantly deshielded and appears at a high chemical shift value.[7][8]

- The carbon attached to the electronegative oxygen atom (-CH₂-OH) is more deshielded than the carbon attached to the nitrogen atom (-NH-CH₂-).[9][10]



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Figure 2. Relationship between Molecular Structure and Spectroscopic Data.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of **1,3-Bis(2-hydroxyethyl)urea**. IR spectroscopy rapidly confirms the presence of the key alcohol, amide, and carbonyl functional groups, while ^1H and ^{13}C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of the hydroxyethyl substituents on the urea core. The protocols and data interpretations presented in this application note serve as a comprehensive guide for researchers and scientists in ensuring the identity and purity of this important chemical compound.

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